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Compound of Interest

Compound Name: 3-Fluoro-5-nitrobenzonitrile

Cat. No.: B027671 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-5-nitrobenzonitrile, identified by its CAS number 110882-60-5, is a strategically

functionalized aromatic compound with significant potential as a building block in organic

synthesis.[1] Its trifunctional nature, featuring a nitrile, a nitro group, and a fluorine atom meta-

disposed on a benzene ring, offers a rich platform for diverse chemical transformations. The

electron-withdrawing properties of the nitro and nitrile groups activate the fluorine atom for

nucleophilic aromatic substitution (SNAr), while the nitro group itself can be readily transformed

into other functionalities, and the nitrile group offers further synthetic handles.

While specific literature on the reactions of 3-fluoro-5-nitrobenzonitrile is not as extensive as

for its 2-fluoro and 4-fluoro isomers, its reactivity can be reliably predicted based on well-

established principles of physical organic chemistry and by analogy to closely related

molecules. This guide will provide a comprehensive overview of the expected reactivity of 3-
fluoro-5-nitrobenzonitrile, supported by data from analogous compounds, to showcase its

utility in the synthesis of complex organic molecules, particularly in the fields of medicinal

chemistry and materials science.

Physicochemical and Spectroscopic Data
The physical and chemical properties of 3-fluoro-5-nitrobenzonitrile, along with its common

isomers for comparison, are summarized below. The distinct substitution patterns of these
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isomers lead to differences in their physical properties and reactivity.

Property
3-Fluoro-5-
nitrobenzonitrile

2-Fluoro-5-
nitrobenzonitrile

4-Fluoro-3-
nitrobenzonitrile

CAS Number 110882-60-5[1] 17417-09-3[2] 1009-35-4

Molecular Formula C₇H₃FN₂O₂[1] C₇H₃FN₂O₂[2] C₇H₃FN₂O₂

Molecular Weight 166.11 g/mol [1] 166.11 g/mol [2] 166.11 g/mol

Appearance
White to off-white

powder

White to off-white

powder[3]
-

Melting Point - 76-80 °C[4] -

Boiling Point - - -

Purity min 97%[1] >98%[3] -

Note: Data for 3-Fluoro-5-nitrobenzonitrile is limited. Data for isomers is provided for

comparison.

Core Synthetic Transformations
The unique arrangement of functional groups in 3-fluoro-5-nitrobenzonitrile allows for a

range of selective chemical transformations. The primary reaction pathways involve

nucleophilic aromatic substitution at the C-F bond and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in 3-fluoro-5-nitrobenzonitrile is activated towards nucleophilic attack by

the strong electron-withdrawing effects of the meta-positioned nitro and nitrile groups. This

allows for the displacement of the fluoride ion by a variety of nucleophiles, including those

based on oxygen, nitrogen, and sulfur. This reaction is a powerful tool for introducing diverse

substituents onto the aromatic ring.

A closely related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been shown

to undergo SNAr reactions with various nucleophiles, providing a good model for the expected
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reactivity of 3-fluoro-5-nitrobenzonitrile.[5][6][7] For instance, reactions with oxygen, sulfur,

and nitrogen nucleophiles proceed to give the corresponding substituted products.[5][6][7]

The general workflow for a typical SNAr reaction is depicted below:

3-Fluoro-5-nitrobenzonitrile
+ Nucleophile (Nu-H)

+ Base

Reaction Mixture
(e.g., in DMF or DMSO)

1. Mixing Aqueous Workup
(e.g., extraction)

2. Reaction
Purification

(e.g., chromatography,
recrystallization)

3. Isolation
Substituted Product

4. Final Product

Click to download full resolution via product page

SNAr Experimental Workflow

Reduction of the Nitro Group
The nitro group of 3-fluoro-5-nitrobenzonitrile can be selectively reduced to an amino group,

a key functional group for further synthetic elaborations, such as amide bond formation or the

construction of heterocyclic rings. Common reagents for this transformation include tin(II)

chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in

acidic media. The resulting 3-amino-5-fluorobenzonitrile is a valuable intermediate in its own

right.

The transformation of the nitro group to an amine significantly alters the electronic properties of

the aromatic ring, which can be strategically employed in multi-step syntheses.

A logical pathway for the utilization of 3-fluoro-5-nitrobenzonitrile as a building block for

heterocyclic synthesis is outlined below. This involves an initial SNAr reaction followed by

reduction of the nitro group and subsequent cyclization.
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3-Fluoro-5-nitrobenzonitrile

Nucleophilic Aromatic
Substitution (SNAr)

+ R-XH

3-(R-X)-5-nitrobenzonitrile

Nitro Group Reduction
(e.g., SnCl2/HCl)

3-Amino-5-(R-X)benzonitrile

Cyclization

Heterocyclic Product
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Heterocycle Synthesis Pathway

Representative Experimental Protocols
While specific experimental procedures for 3-fluoro-5-nitrobenzonitrile are scarce in the

literature, the following protocols for analogous transformations provide a reliable guide for its

use in synthesis.
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Protocol 1: General Procedure for Nucleophilic Aromatic
Substitution with an Amine (Analogous Reaction)
This protocol is adapted from the reaction of 2-fluoro-5-nitrobenzonitrile with amines.

Materials:

2-Fluoro-5-nitrobenzonitrile (1.0 eq)

Amine (1.1 eq)

Potassium carbonate (K₂CO₃) (2.0 eq)

Dimethylformamide (DMF)

Procedure:

To a solution of 2-fluoro-5-nitrobenzonitrile in DMF, add the desired amine and potassium

carbonate.

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

Collect the resulting precipitate by filtration.

Wash the solid with water and dry under vacuum.

If necessary, purify the product by column chromatography on silica gel or by

recrystallization.

Protocol 2: General Procedure for the Reduction of the
Nitro Group
This is a standard and reliable method for the reduction of aromatic nitro groups.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aryl nitro compound (e.g., 3-substituted-5-nitrobenzonitrile) (1.0 eq)

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Concentrated Hydrochloric Acid (HCl) (for reactions in EtOAc)

Saturated sodium bicarbonate solution (NaHCO₃)

Sodium sulfate (Na₂SO₄)

Procedure:

Dissolve the aryl nitro compound in ethanol or ethyl acetate.

Add tin(II) chloride dihydrate to the solution. If using ethyl acetate, add concentrated HCl and

heat to reflux. If using ethanol, the reaction may proceed at room temperature or with gentle

heating.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium

bicarbonate until the pH is ~8.

Extract the product with ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield the crude amine, which can be

further purified if necessary.

Summary and Outlook
3-Fluoro-5-nitrobenzonitrile is a promising and versatile building block for organic synthesis.

Its trifunctional nature allows for a range of selective transformations, primarily nucleophilic

aromatic substitution of the fluorine atom and reduction of the nitro group. These reactions

provide access to a wide array of substituted aromatic intermediates that are valuable in the
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synthesis of pharmaceuticals, agrochemicals, and novel materials. While detailed studies on

this specific isomer are limited, its reactivity can be confidently predicted from its isomers and

other analogous compounds. For researchers and professionals in drug development, 3-
fluoro-5-nitrobenzonitrile represents a valuable addition to the synthetic chemist's toolbox for

the construction of complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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